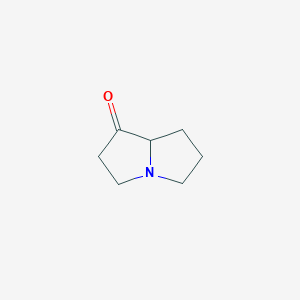

Hexahydropyrrolizin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-5-8-4-1-2-6(7)8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOIGGSUICKDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276692 | |

| Record name | Hexahydropyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-83-5 | |

| Record name | Hexahydropyrrolizin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hexahydro-1H-pyrrolizin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexahydropyrrolizin-1-one: A Comprehensive Guide to Structure Elucidation and Conformational Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyrrolizin-1-one represents the core scaffold of numerous pyrrolizidine alkaloids, a class of natural products with a wide spectrum of physiological activities and significant interest in medicinal chemistry.[1][2] An unambiguous determination of its three-dimensional structure and an understanding of its conformational dynamics are paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive, field-proven methodology for the complete structural and conformational characterization of the this compound skeleton. We will move beyond a simple listing of techniques to explain the causal logic behind the integrated application of modern spectroscopic and computational methods, ensuring a self-validating and authoritative analytical workflow.

Introduction: The Significance of the Pyrrolizidinone Core

The pyrrolizidine skeleton, a bicyclic system comprising two fused five-membered rings sharing a nitrogen atom, is a privileged scaffold in natural products and medicinal chemistry.[2][3] The introduction of a carbonyl group at the C1 position yields the this compound core (also known as 1-pyrrolizidinone), a lactam that serves as a key intermediate in the synthesis of complex alkaloids and as a peptidomimetic.[2] Its rigid, bicyclic nature imposes significant conformational constraints that are crucial for its biological activity. Therefore, a precise understanding of its structure is not merely an academic exercise but a critical prerequisite for harnessing its therapeutic potential.

This guide details the synergistic use of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry to achieve a definitive structural assignment and conformational model.

Caption: Overview of the this compound Scaffold.

Part I: Definitive Structure Elucidation

The first objective is to establish the molecular formula and the precise connectivity of every atom. This is achieved by systematically integrating data from multiple analytical techniques.

Foundational Analysis: MS and IR Spectroscopy

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, from which the unambiguous molecular formula, C₇H₁₁NO, is derived.[4] The nominal mass is 125.17 g/mol .[4] Electron ionization (EI) mass spectra can also reveal characteristic fragmentation patterns, such as the loss of CO, which supports the presence of a carbonyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy serves to confirm the presence of key functional groups. For this compound, the most prominent feature is a strong absorption band in the region of 1650-1700 cm⁻¹, which is characteristic of a five-membered ring lactam (amide carbonyl). The absence of N-H stretching bands (around 3300 cm⁻¹) confirms the tertiary nature of the bridgehead nitrogen.

The Cornerstone of Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the complete atomic connectivity. Due to the molecule's asymmetry, all seven carbons and eleven protons are chemically non-equivalent, leading to a complex but information-rich spectrum.[5]

-

¹H and ¹³C NMR: The ¹H NMR spectrum will display eleven distinct signals, and the ¹³C NMR will show seven. Key chemical shifts provide initial assignments:

-

¹³C NMR: A signal in the δ 170-180 ppm range is indicative of the lactam carbonyl (C1).

-

¹H NMR: Protons adjacent to the electron-withdrawing carbonyl (H2) and the bridgehead nitrogen (H5, H7a) will be shifted downfield.[6]

-

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |

| C1 | - | ~175 | Lactam Carbonyl |

| C2 | ~2.2 - 2.6 | ~35-45 | α to Carbonyl |

| C3 | ~1.8 - 2.2 | ~25-35 | β to Carbonyl |

| C5 | ~3.0 - 3.5 | ~50-60 | α to Nitrogen |

| C6 | ~1.7 - 2.1 | ~20-30 | Aliphatic |

| C7 | ~1.9 - 2.3 | ~25-35 | Aliphatic |

| C7a | ~3.5 - 4.0 | ~60-70 | Bridgehead, α to N |

-

2D NMR for Unambiguous Connectivity: While 1D spectra provide clues, 2D NMR experiments are essential for piecing together the molecular puzzle.

Caption: Workflow for NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). It allows for the tracing of proton networks. For this compound, two main spin systems will be identified: H2-H3 and H5-H6-H7. The bridgehead proton (H7a) will show correlations to protons in both rings (H7 and H5), acting as a key linker.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal directly to the carbon it is attached to. It's the definitive method for assigning the chemical shifts of all protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the final piece of the puzzle, revealing correlations between protons and carbons over two or three bonds. This is critical for:

-

Locating the Carbonyl: Protons at C2 and C3 will show strong HMBC correlations to the C1 carbonyl carbon.

-

Confirming the Bicyclic Core: The bridgehead proton H7a will show correlations to C1, C3, and C5, unambiguously confirming the fused ring system. Protons at C5 will correlate to C3, bridging the two five-membered rings.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a high-quality NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify chemical shift ranges.[7]

-

2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment. Standard parameters on a 500 MHz spectrometer would involve 2048 data points in the direct dimension and 256-512 increments in the indirect dimension, with 4-8 scans per increment.

-

2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment. Optimize the ¹JCH coupling constant to ~145 Hz.

-

2D HMBC: Acquire a gradient-selected HMBC experiment. Set the long-range coupling delay to optimize for correlations over a ³JCH of ~8 Hz. This will highlight the key multi-bond correlations needed for final assembly.

-

Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC). Analyze the spectra sequentially as per the workflow in the diagram above to build the molecular structure from fragments.

Part II: Unraveling the 3D Conformation

With the 2D structure established, the focus shifts to the molecule's three-dimensional shape and preferred orientation in solution. The conformation of the pyrrolizidine core is primarily defined by the pucker of the two five-membered rings.

The Conformational Landscape of Pyrrolizidines

The fused pyrrolizidine system is not planar. It exists in a dynamic equilibrium between two primary puckered conformations: exo-buckled and endo-buckled .[8] In the exo form, C7 is puckered away from the C1-C2-C3 plane on the opposite side of the bridgehead H7a. In the endo form, C7 is puckered towards the same side. The energy difference between these conformers is often small, meaning both can be populated at room temperature.[9]

Caption: Conformational equilibrium in the pyrrolizidine core.

Experimental Probes of Conformation

-

¹H-¹H Coupling Constants (J-Values): The magnitude of the three-bond coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. By carefully measuring the J-values from a high-resolution ¹H spectrum, one can infer the dihedral angles and thus the ring pucker.

-

Cis-protons (dihedral angle ~0°) typically show J-values of 7-10 Hz.

-

Trans-protons with dihedral angles near 90° show very small J-values (0-2 Hz), while those with angles near 180° show large values (10-14 Hz).

-

Table 2: Representative J-Coupling Constants and Conformational Implications

| Coupling | Expected Dihedral Angle | Predicted J-Value (Hz) | Implication |

| J(H7a, H7-trans) | ~150-170° (Exo) | 8-10 | Suggests Exo puckering |

| J(H7a, H7-cis) | ~30-50° (Exo) | 4-6 | Suggests Exo puckering |

| J(H7a, H5-trans) | ~140-160° | 7-9 | Defines relative stereochemistry |

| J(H7a, H5-cis) | ~20-40° | 5-7 | Defines relative stereochemistry |

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most definitive NMR technique for conformational analysis. The NOE is a through-space interaction, and a NOESY cross-peak indicates that two protons are physically close (< 5 Å), regardless of their bonding.[10][11] For this compound, key NOEs are used to determine the relative stereochemistry and dominant conformation.[12]

-

Defining the Ring Junction: A strong NOE between the bridgehead proton (H7a) and one of the H5 protons confirms the cis-fusion of the rings.

-

Distinguishing Exo vs. Endo Puckering: In an exo-puckered conformer, H7a is spatially close to the cis-proton at C6. Conversely, in an endo-puckered form, H7a would be closer to the trans-proton at C6. Observing a strong NOE between H7a and H6-cis is powerful evidence for a dominant exo conformation.

-

Protocol: 1D/2D NOESY Experiment

-

Sample Preparation: Use a freshly prepared, degassed sample to minimize paramagnetic interference from dissolved oxygen.

-

Experiment Selection: For targeted questions, a 1D NOESY difference experiment is fast and efficient.[13] Selectively irradiate a key proton (e.g., H7a) and observe which other protons show an enhancement. For a comprehensive view, a 2D NOESY experiment is superior.[12]

-

Acquisition: For 2D NOESY, use a mixing time (d8) appropriate for a small molecule, typically between 500 ms and 1.5 s. The optimal time depends on the molecule's rotational correlation time.

-

Interpretation: Analyze the resulting spectrum for key cross-peaks. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the protons. Strong peaks indicate close proximity.

In Silico Validation: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for corroborating experimental findings.[14][15]

-

Conformational Searching: Perform a systematic conformational search to identify all low-energy minima, including potential exo and endo puckered forms.

-

Energy Calculation: Optimize the geometry of each conformer and calculate its relative energy using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[16] The conformer with the lowest calculated energy is predicted to be the most abundant in the gas phase, which is a good approximation for solution.

-

Validation: The ultimate validation comes from comparing calculated NMR parameters (chemical shifts and coupling constants) for the lowest-energy conformer with the experimental data. A strong correlation provides high confidence in the assigned conformation.

Conclusion: An Integrated Approach to Certainty

The structure elucidation and conformational analysis of this compound is a case study in modern chemical analysis. No single technique provides the complete picture. Certainty is achieved through a logical, self-validating workflow that integrates multiple streams of evidence. The unambiguous molecular formula from HRMS is confirmed by the functional group data from IR. This foundation allows for the assembly of the atomic connectivity through a systematic application of 1D and 2D NMR techniques (COSY, HSQC, and HMBC). Finally, the three-dimensional structure is resolved by interpreting the geometric information encoded in NMR coupling constants and NOESY correlations, with the resulting model being validated against first-principles computational chemistry calculations. This rigorous, multi-faceted approach ensures an authoritative and trustworthy characterization, essential for advancing research in natural product synthesis and drug development.

References

-

PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Prakash, A. S., Pereira, T. N., Reilly, P. E., & Seawright, A. A. (2014). Pyrrolizidine Alkaloids: Structure and Toxicity. ResearchGate. Retrieved from [Link]

-

Wang, J., et al. (n.d.). DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. Retrieved from [Link]

-

Culvenor, C. C. J., & Willette, R. E. (1966). Ionization constants of pyrrolizidine alkaloids. ResearchGate. Retrieved from [Link]

-

Wetmore, S. D., & Williams, D. R. (2004). A computational study of the structures and base-pairing properties of pyrrolizidine alkaloid-derived DNA adducts. Canadian Science Publishing. Retrieved from [Link]

-

Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Retrieved from [Link]

-

(n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. ResearchGate. Retrieved from [Link]

-

Moreira, V. M., et al. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. PMC. Retrieved from [Link]

-

Ghasempour, L., et al. (2018). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. PMC. Retrieved from [Link]

-

Chen, L., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. National Institutes of Health. Retrieved from [Link]

-

Brain, S. A., et al. (1998). Pyrrolizin-3-one and its 1,2-dihydro derivative: structures of the free molecules determined by electron diffraction and ab initio calculations and in the crystal by X-ray diffraction. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Liu, C., et al. (2018). Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. PMC. Retrieved from [Link]

-

Zhang, M., et al. (2017). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. NIST WebBook. Retrieved from [Link]

-

Spenser, I. D. (1985). Stereochemical aspects of the biosynthetic routes leading to the pyrrolizidine and the quinolizidine alkaloids. ResearchGate. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 1D NOESY. NMR Facility. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Robertson, J. (2015). Synthesis of (R)-(-)-Pyrrolam A (I) and Studies on Its Stability: A Caveat on Computational Methods. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

-

Molyneux, R. J., & James, L. F. (1982). Chemistry of toxic range plants. Determination of pyrrolizidine alkaloid content and composition in Senecio species by nuclear magnetic resonance spectroscopy. ACS Publications. Retrieved from [Link]

-

Guesmi, A., et al. (2015). Crystal structure of (R)-1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2,3-dihydroxypropan-1-one, C10H13NO3. ResearchGate. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2017). Structure determination from X-ray powder diffraction, DFT calculation, and Hirshfeld surface analysis of two fused bicyclic and tricyclic compounds. Retrieved from [Link]

-

Lin, G., et al. (2022). Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update. PubMed Central. Retrieved from [Link]

-

GVSU Chemistry. (2015, February 9). Conformational Isomers in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved from [Link]

-

MDPI. (n.d.). Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Retrieved from [Link]

-

Jasiński, R. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Conformational Analysis - Stereochemical and Conformational Isomerism. Organic Chemistry. Retrieved from [Link]

-

The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

-

Murugan, R., et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. PMC. Retrieved from [Link]

-

Koskinen, A. M., & O'Gorman, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (1S,7AR)-hexahydro-1H-pyrrolizin-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 12. 1D NOESY [nmr.chem.ucsb.edu]

- 13. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20 | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 15. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Novel Hexahydropyrrolizin-1-one Derivatives

Executive Summary

The hexahydropyrrolizin-1-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including natural alkaloids and synthetic molecules with therapeutic potential. Its rigid, bicyclic structure and defined stereochemical features make it an attractive framework in drug discovery, particularly for central nervous system (CNS) disorders.[1][2] This guide provides a comprehensive overview of modern and novel synthetic strategies for accessing this valuable core, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, stereochemical control, and practical considerations of key methodologies, including 1,3-dipolar cycloadditions, enantioselective organocatalysis, and innovative cascade reactions. Each section is grounded in authoritative literature, offering detailed, reproducible protocols and comparative data to empower scientists in the rational design and synthesis of next-generation this compound derivatives.

Introduction: The Strategic Importance of the this compound Core

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to explore three-dimensional chemical space effectively due to its non-planar, sp3-hybridized nature.[3] When fused into the bicyclic this compound system (also known as the pyrrolizidinone core), the resulting conformational rigidity and presentation of substituents in distinct spatial vectors offer a powerful tool for designing ligands with high target specificity and optimized ADME properties.[3][4]

Derivatives of this scaffold have shown significant promise in various therapeutic areas. Notably, a class of substituted 2,3-dihydro-1H-pyrrolizin-1-ones has been investigated for the potential treatment of Alzheimer's disease, highlighting the scaffold's utility in CNS drug development.[1] The development of potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), crucial in neuroinflammatory processes, has also utilized related bicyclic cores, underscoring the therapeutic relevance of such structures.[2][4]

The primary synthetic challenge lies in the precise and predictable control of multiple stereocenters within the bicyclic framework. Consequently, the development of stereoselective and enantioselective methodologies is paramount. This guide will dissect several field-proven and emerging strategies that address this challenge directly.

Foundational Strategy: 1,3-Dipolar Cycloaddition of Nitrones

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a nitrone or azomethine ylide) and a dipolarophile (an alkene) is one of the most robust and widely employed methods for constructing the pyrrolizidine core.[5][6] This approach is particularly powerful due to its ability to form multiple stereocenters in a single, highly controlled step.[5]

Mechanistic Rationale

The reaction proceeds via a concerted, pericyclic mechanism. A cyclic nitrone, often generated in situ from the corresponding N-substituted pyrrolidine-N-oxide, reacts with an alkene. The stereochemical outcome is highly predictable, guided by the configuration of the nitrone and the approach of the alkene, which is influenced by steric demands.[5] This allows for excellent diastereoselectivity. The initial product is an isoxazolidine intermediate, which is then typically subjected to reductive N-O bond cleavage to yield the final pyrrolizidine product.

Sources

- 1. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Hexahydropyrrolizin-1-one Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrrolizin-1-one scaffold is a pivotal structural motif in a vast array of natural products, particularly the pyrrolizidine alkaloids, and serves as a versatile building block in medicinal chemistry. Its unique bicyclic, fused-ring system imparts distinct stereochemical and electronic properties that govern its reactivity and make it an attractive template for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the chemical properties and reactivity of the this compound core, delving into its synthesis, stereochemistry, and functionalization. We will examine the reactivity at the carbonyl group, the adjacent α-carbons, and the bridgehead nitrogen, supported by mechanistic insights and established experimental protocols. This document is intended to serve as a technical resource for researchers engaged in the synthesis and application of compounds containing this important heterocyclic core.

Introduction: The Significance of the this compound Core

The this compound core, a saturated bicyclic amine with a ketone at the 1-position, is the foundational structure of many pyrrolizidine alkaloids.[1] These natural products are known for their wide range of biological activities.[2] While many unsaturated pyrrolizidine alkaloids exhibit significant toxicity, the saturated this compound core is a valuable and stable scaffold for the development of new pharmaceuticals.[2] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal platform for designing molecules that can interact with specific biological targets with high affinity and selectivity. The enantioselective synthesis of substituted 2,3-dihydro-1H-pyrrolizin-1-one derivatives, for instance, has been explored for potential treatments of Alzheimer's disease.[2][3]

This guide will focus on the fundamental chemical principles that underpin the reactivity of this core, providing the necessary knowledge to manipulate its structure and explore its potential in drug discovery and development.

Structural and Electronic Properties

The this compound molecule consists of two fused five-membered rings, creating a bicyclic system with a bridgehead nitrogen atom. This structure has significant stereochemical implications, with the potential for multiple stereoisomers depending on the substitution pattern.

Stereochemistry

The fused ring system of this compound is not planar. The stereochemistry at the bridgehead carbons and any substituents will dictate the overall three-dimensional shape of the molecule. This, in turn, influences the accessibility of the different faces of the molecule to incoming reagents, playing a crucial role in the stereochemical outcome of its reactions. For instance, in the reduction of a substituted this compound, the hydride can attack from either the endo or exo face, leading to different diastereomers of the corresponding alcohol. The steric hindrance posed by the bicyclic framework often leads to a preferential direction of attack.[4][5]

Electronic Characteristics

The key reactive sites of the this compound core are:

-

The Carbonyl Group (C1): The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack.[6]

-

The α-Carbons (C2 and C7a): The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.

-

The Nitrogen Atom (N4): The lone pair of electrons on the bridgehead nitrogen atom imparts basic and nucleophilic character to it, although its reactivity can be influenced by steric hindrance from the bicyclic system.

The interplay of these electronic features, combined with the stereochemical constraints of the ring system, dictates the rich and diverse reactivity of the this compound core.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic strategies, most commonly involving the formation of one of the five-membered rings onto a pre-existing pyrrolidine ring. Intramolecular cyclization reactions are a powerful tool for this purpose.

A common approach involves the intramolecular Michael addition-lactonization of a pyrrole-derived enone-acid, followed by catalytic hydrogenation to yield the saturated bicyclic system.[7] Another powerful method is the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile, which can construct the bicyclic core in a highly stereocontrolled manner.[8]

Diagram: General Synthetic Approach via Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of the this compound core.

Reactivity and Key Transformations

The reactivity of the this compound core can be systematically explored by considering the reactions at its primary functional groups.

Reactions at the Carbonyl Group: Nucleophilic Addition

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. A key reaction in this category is the reduction of the ketone to a secondary alcohol.

4.1.1. Reduction of the Carbonyl Group

The reduction of the ketone in this compound to the corresponding alcohol, hexahydropyrrolizin-1-ol, is a fundamental transformation. Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose.[9]

The stereochemical outcome of this reduction is of paramount importance. The hydride nucleophile can approach the planar carbonyl group from either of its two faces. In the case of the rigid bicyclic system of this compound, these two faces are diastereotopic, and one is typically more sterically hindered than the other. This steric hindrance directs the incoming nucleophile to the less hindered face, resulting in a diastereoselective reaction. For example, in the reduction of camphor, a similar bicyclic ketone, the hydride attack occurs preferentially from the less hindered endo face.[5][10] A similar principle applies to the this compound core, where the stereochemistry of the resulting alcohol is dictated by the steric environment around the carbonyl group.

Diagram: Stereoselective Reduction of this compound

Caption: Diastereoselective reduction of the this compound carbonyl group.

Experimental Protocol: Reduction of a Ketone with Sodium Borohydride (General Procedure)

This protocol is a general representation and may require optimization for the specific this compound substrate.

-

Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by column chromatography on silica gel to afford the desired hexahydropyrrolizin-1-ol.

Causality Behind Experimental Choices:

-

Solvent: Methanol or ethanol are chosen as they are protic and can participate in the reaction mechanism by stabilizing the intermediate alkoxide and protonating it in the final step.[9]

-

Temperature: The reaction is initiated at 0 °C to control the rate of reaction and minimize potential side reactions.

-

Excess Reagent: A slight excess of NaBH₄ is used to ensure complete conversion of the starting material.

-

Quenching: The quenching step is necessary to destroy any unreacted NaBH₄ and to protonate the resulting alkoxide to form the final alcohol product.

Reactions at the α-Carbons: Enolate Formation and Alkylation

The protons on the carbons alpha to the carbonyl group (C2 and C7a) are acidic and can be deprotonated by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond.

The regioselectivity of enolate formation is a key consideration. In an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more stable, more substituted enolate). The choice of base, solvent, and temperature can be used to selectively generate one over the other. A bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic enolate.

Diagram: Kinetic vs. Thermodynamic Enolate Formation

Caption: Selective formation of kinetic and thermodynamic enolates.

Experimental Protocol: α-Alkylation of a Ketone via Enolate Formation (General Procedure)

This is a general protocol and requires careful optimization and inert atmosphere techniques.

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

-

Enolate Formation: Add a solution of the this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF to the stirred ketone solution via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time, then slowly warm to room temperature.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described previously.

-

Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Enolates are strong bases and will be quenched by protic solvents like water. Therefore, anhydrous solvents and inert atmosphere are crucial.

-

LDA as a Base: LDA is a strong, bulky, non-nucleophilic base, which is ideal for deprotonating the α-carbon without adding to the carbonyl group.[3]

-

Low Temperature: -78 °C is used to favor the formation of the kinetic enolate and to control the reactivity of the highly reactive enolate and alkylating agent.

Spectroscopic Characterization

The structure of the this compound core and its derivatives is typically confirmed using a combination of spectroscopic techniques.

| Technique | Key Features for this compound | Approximate Values |

| ¹H NMR | Signals for the diastereotopic protons of the two five-membered rings. The chemical shifts are influenced by the proximity to the carbonyl group and the nitrogen atom. | Protons α to the carbonyl: ~2.0-2.8 ppm. Other aliphatic protons: ~1.5-3.5 ppm. |

| ¹³C NMR | A characteristic signal for the carbonyl carbon. Signals for the other six sp³ hybridized carbons in the bicyclic system.[11][12] | Carbonyl carbon (C=O): ~200-220 ppm. Other aliphatic carbons: ~20-60 ppm.[11][12] |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch of the ketone. C-N stretching and C-H stretching vibrations.[13] | C=O stretch: ~1700-1740 cm⁻¹.[13] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | For C₇H₁₁NO, the exact mass is 125.0841 g/mol . |

Conclusion

The this compound core is a stereochemically rich and synthetically versatile scaffold. A thorough understanding of its electronic properties and the influence of its rigid bicyclic structure is essential for predicting and controlling its reactivity. The key transformations, including nucleophilic addition to the carbonyl group and electrophilic substitution at the α-carbons via enolate intermediates, provide a powerful toolkit for the synthesis of a diverse range of derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize the this compound core in the design and synthesis of novel molecules with potential applications in medicinal chemistry and beyond.

References

-

Castells, J., et al. (2018). An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted Heating. Molecules, 23(1), 123. [Link]

-

Kamal, A., et al. (2015). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. RSC Advances, 5(10), 7128-7137. [Link]

- BenchChem. (2025). Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Detailed Protocol for Researchers.

-

PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. National Center for Biotechnology Information. [Link]

-

Sparr, C., et al. (2020). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles. The Journal of Organic Chemistry, 85(2), 1259–1269. [Link]

- Wada, M., et al. (2019). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction of Ketones. The Journal of Physical Chemistry A, 123(35), 7629–7637.

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

NPTEL. (2021, August 11). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry [Video]. YouTube. [Link]

-

NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-. In NIST Chemistry WebBook. [Link]

-

S. G. D. E. K. (2021). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 6(40), 26345–26356. [Link]

-

LibreTexts. (2021, August 15). 18.14: Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. In Chemistry LibreTexts. [Link]

-

Wikipedia. (2023, November 29). Pyrrolizidine. In Wikipedia. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of amino-1,2-dihydro-1-pyrrolizinones. [Link]

- Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.

-

NPTEL. (2021, August 11). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. [Link]

-

Semantic Scholar. (n.d.). Synthesis of hexahydropyrrolo[2,1-a]isoquinoline compound libraries through a Pictet-Spengler cyclization/metal-catalyzed cross coupling/amidation sequence. [Link]

- Chemistry LibreTexts. (2021, August 15). Stereochemistry of the nucleophilic addition reaction. In Chemistry LibreTexts.

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Figshare. (2019, December 19). Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N‑Allylation of N‑Silyl Pyrrole Latent Nucleophiles. [Link]

-

LibreTexts. (2022, May 19). 18.5: The Stereochemistry of Carbonyl Reduction. In Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, September 30). 12.7: Interpreting Infrared Spectra. In Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. [Link]

Sources

- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 2. Enantioselective Synthesis of Pyrrolizin-1-ones via Lewis Base Catalyzed N-Allylation of N-Silyl Pyrrole Latent Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. figshare.com [figshare.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Hexahydropyrrolizin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure of Hexahydropyrrolizin-1-one

The structure of this compound consists of a fused five-membered and six-membered ring system containing a nitrogen atom at the bridgehead and a carbonyl group in the six-membered ring. The molecular formula is C₇H₁₁NO, and its molecular weight is 125.17 g/mol . The IUPAC name is hexahydro-1H-pyrrolizin-1-one, and its structure can be represented by the SMILES string C1CC2C(=O)CCN2C1.

Figure 1: Chemical Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predictions were generated using online NMR prediction tools.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, a total of 11 protons are expected to be observed in the spectrum. Due to the rigid bicyclic structure, the protons on the same carbon atom can be diastereotopic and thus have different chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 2.0-2.2 | m | - |

| H-3 | 2.3-2.5 | m | - |

| H-5 | 3.0-3.2 | m | - |

| H-6 | 1.8-2.0 | m | - |

| H-7 | 2.5-2.7 | m | - |

| H-8 | 3.3-3.5 | m | - |

Interpretation:

-

H-8 (Bridgehead): The proton at the bridgehead carbon (C-8) is expected to be the most deshielded among the non-alpha protons due to its proximity to the nitrogen atom. Its signal is predicted to appear in the 3.3-3.5 ppm range.

-

H-5 (α to Nitrogen): The protons on the carbon adjacent to the nitrogen (C-5) are also expected to be deshielded and are predicted to resonate around 3.0-3.2 ppm.

-

H-7 (α to Carbonyl): The protons on the carbon alpha to the carbonyl group (C-7) will be deshielded and are predicted to appear in the 2.5-2.7 ppm region.

-

H-3 (α to Nitrogen): The protons on C-3, also alpha to the nitrogen, are predicted to be in the 2.3-2.5 ppm range.

-

H-2 and H-6: The remaining methylene protons on C-2 and C-6 are in a more shielded environment and are expected to resonate at higher fields, between 1.8 and 2.2 ppm.

The multiplicities of the signals are expected to be complex multiplets (m) due to the intricate spin-spin coupling between the neighboring protons in the rigid bicyclic system. A detailed 2D NMR analysis (like COSY and HSQC) would be necessary for the unambiguous assignment of each proton signal.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 170-175 |

| C-8 (Bridgehead) | 60-65 |

| C-5 (α to N) | 50-55 |

| C-3 (α to N) | 45-50 |

| C-7 (α to C=O) | 35-40 |

| C-2 | 25-30 |

| C-6 | 20-25 |

Interpretation:

-

C-1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon and its signal is predicted to appear significantly downfield, in the range of 170-175 ppm. This is a characteristic chemical shift for a lactam carbonyl group.

-

C-8 (Bridgehead Carbon): The bridgehead carbon attached to the nitrogen is expected to be the most deshielded of the sp³ carbons, with a predicted chemical shift in the 60-65 ppm range.

-

C-5 and C-3 (Carbons α to Nitrogen): The carbons directly bonded to the nitrogen atom (C-5 and C-3) are also deshielded and are predicted to resonate between 45 and 55 ppm.

-

C-7 (Carbon α to Carbonyl): The carbon adjacent to the carbonyl group (C-7) is predicted to have a chemical shift in the 35-40 ppm region.

-

C-2 and C-6: The remaining methylene carbons (C-2 and C-6) are the most shielded and are expected to appear at the highest field, between 20 and 30 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would be dominated by absorptions corresponding to the C-H and C=O bonds.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactam) | 1650-1690 | Strong |

| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |

| C-N Stretch | 1000-1250 | Medium |

Interpretation:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is expected to be a strong absorption in the 1650-1690 cm⁻¹ region. This is characteristic of the carbonyl stretching vibration of a six-membered ring lactam. The ring strain in the bicyclic system may influence the exact position of this band.

-

C-H Stretch: Multiple bands of medium to strong intensity are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds of the methylene and methine groups in the molecule.

-

C-N Stretch: A medium intensity absorption in the fingerprint region, between 1000 and 1250 cm⁻¹, is expected for the C-N bond stretching vibration.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 125 | [M]⁺ (Molecular Ion) |

| 97 | [M - CO]⁺ |

| 82 | [M - C₂H₃O]⁺ |

| 68 | [C₄H₆N]⁺ |

| 55 | [C₃H₅N]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): A peak at m/z 125, corresponding to the molecular weight of this compound, is expected. The intensity of this peak would depend on its stability under EI conditions.

-

Loss of Carbon Monoxide ([M - CO]⁺): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 97.

-

Alpha-Cleavage: Cleavage of the bonds alpha to the carbonyl group is a characteristic fragmentation pathway for ketones. This could lead to the formation of various fragment ions, including the one observed at m/z 82.

-

Fragmentation of the Pyrrolizidine Ring: The pyrrolizidine ring system can undergo characteristic fragmentation, leading to the formation of nitrogen-containing fragments such as those at m/z 68 and 55.

Experimental Protocols

To obtain experimental data for this compound, the following general protocols would be employed:

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for 1D ¹H, 1D ¹³C{¹H}, and 2D experiments (COSY, HSQC, HMBC) should be used.

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals, determine the chemical shifts (referenced to the solvent peak or an internal standard like TMS), and analyze the coupling patterns. Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D NMR spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used in an IR cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a detailed and coherent picture of the molecular structure of this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns are all consistent with the proposed bicyclic lactam structure. This guide serves as a valuable resource for researchers and scientists in understanding the principles of spectroscopic data interpretation for pyrrolizidine-type alkaloids and other related heterocyclic compounds. While predicted data is a powerful tool in the absence of experimental spectra, it is crucial to validate these findings with experimentally acquired data for unambiguous structure confirmation.

References

-

PubChem. Hexahydro-1H-pyrrolizin-1-one hydrochloride. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

A Technical Guide to Hexahydropyrrolizin-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The pyrrolizidine alkaloid core, a bicyclic structure composed of two fused five-membered rings sharing a nitrogen atom, is a recurring and vital motif in natural products and medicinal chemistry.[1][2] Its saturated, three-dimensional architecture provides a rigid scaffold that is highly advantageous for exploring pharmacophore space, a significant departure from the flat, two-dimensional nature of many aromatic systems used in drug design.[3] Within this class, hexahydropyrrolizin-1-one represents a fundamental and synthetically accessible building block. Its unique stereochemical and electronic properties make it an attractive starting point for the synthesis of complex alkaloids, novel therapeutic agents, and chemical probes.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core molecular identity, present a robust synthetic protocol with mechanistic insights, detail a comprehensive analytical workflow for its characterization, and explore its applications as a privileged scaffold in modern drug discovery.

Core Molecular Identity

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section establishes the definitive identity of this compound.

IUPAC Nomenclature and CAS Registry Number

-

Common IUPAC Name: hexahydro-1H-pyrrolizin-1-one[4]

-

Systematic IUPAC Name: 2,3,5,6,7,8-hexahydropyrrolizin-1-one[5][6][7]

-

Common Synonyms: 1-Ketopyrrolizidine[6]

Physicochemical Properties

The key physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various solvents, its potential for purification, and its storage requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [4][6] |

| Molecular Weight | 125.17 g/mol | [4][6] |

| Boiling Point | 55-56 °C (at 3 Torr) | [6] |

| Density | 1.0754 g/cm³ | [6] |

| pKa (Predicted) | 6.67 ± 0.20 | [6] |

| SMILES | O=C1CCN2CCCC12 | [4] |

Structural Representation

The bicyclic structure of this compound is depicted below, with standard IUPAC numbering for the pyrrolizidine ring system.

Caption: 2D structure of hexahydro-1H-pyrrolizin-1-one.

Synthesis of the Pyrrolizidinone Core

The construction of the pyrrolizidinone scaffold is of significant interest to the pharmaceutical and agrochemical industries.[8] While several strategies exist, including the hydrogenation of aromatic precursors and various cycloaddition reactions, a particularly versatile and efficient method involves a three-step sequence starting from readily available materials.[8][9]

Featured Protocol: A Three-Step Synthesis via [2+2] Cycloaddition and Ring Expansion

This protocol, adapted from methodologies described in the literature, provides a robust pathway to the pyrrolizidinone core.[8][10] It relies on an initial cycloaddition to form a key cyclobutanone intermediate, followed by a rearrangement and a final intramolecular cyclization.

Caption: Workflow for the three-step synthesis of the pyrrolizidinone core.

Experimental Protocol:

Step 1: [2+2] Cycloaddition to form Cyclobutanone Intermediate

-

Activation: To a solution of the appropriate N-chloroalkyl amide (1.0 equiv) in dichloromethane (DCM, 0.2 M), add 2-fluoropyridine (1.2 equiv) and cool to 0 °C.

-

Keteniminium Formation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise. The formation of the keteniminium intermediate is the critical electrophilic species for the cycloaddition.

-

Cycloaddition: Add the alkene partner (e.g., styrene, 1.5 equiv) and allow the reaction to warm to room temperature, stirring for 4-6 hours.

-

Hydrolysis: Quench the reaction by adding an aqueous solution of sodium hydroxide (2 M). The resulting iminium salt is hydrolyzed to the cyclobutanone. Extract the aqueous layer with DCM, combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

-

Causality Insight: Triflic anhydride is a powerful activating agent for the amide, facilitating the elimination to form the highly reactive keteniminium salt. The subsequent hydrolysis must be controlled to prevent side reactions.

-

Step 2: Beckmann-type Rearrangement to γ-Lactam

-

Oximation (Implicit): The cyclobutanone is treated with an aminating agent. Dissolve the cyclobutanone intermediate (1.0 equiv) in DCM (0.2 M).

-

Rearrangement: Add wet O-mesitylsulfonylhydroxylamine (MSH, 2.0 equiv) and stir at room temperature for 12-18 hours.[8]

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the combined organic layers, and concentrate. The crude product is often carried to the next step without extensive purification.

-

Causality Insight: This step is a Beckmann-like rearrangement that expands the four-membered ring to a five-membered γ-lactam, which is the foundational core of one of the pyrrolizidine rings.

-

Step 3: Intramolecular SN2 Cyclization

-

Deprotonation: Dissolve the crude γ-lactam (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

-

Cyclization: Add sodium hydride (NaH, 1.5 equiv, 60% dispersion in mineral oil) portion-wise. The evolution of H₂ gas will be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the final this compound.

-

Causality Insight: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen. The resulting anion then acts as an intramolecular nucleophile, displacing the chloride on the side chain via an SN2 reaction to form the second ring, completing the bicyclic core.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach is required to provide orthogonal data, ensuring a self-validating system of characterization.[11][12]

Caption: A comprehensive analytical workflow for compound validation.

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the carbon-hydrogen framework.[11]

-

¹H NMR: Expect a series of complex multiplets in the aliphatic region (approx. 1.5-4.0 ppm) corresponding to the various diastereotopic protons of the saturated rings. The number of signals, their integration, and coupling patterns are definitive for the structure.

-

¹³C NMR: Expect 7 distinct carbon signals. A key signal will be in the downfield region (approx. 170-180 ppm) corresponding to the carbonyl carbon (C1). The remaining 6 signals will be in the aliphatic region (approx. 20-70 ppm).

-

-

Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is typically used. The instrument should be calibrated to provide a mass accuracy of <5 ppm. For C₇H₁₁NO, the expected exact mass for the protonated molecule [M+H]⁺ is 126.0913, confirming the elemental formula.[7]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ , which is characteristic of a five-membered ring amide (γ-lactam) carbonyl stretch. The absence of N-H and O-H stretches (above 3100 cm⁻¹) confirms the tertiary amine and the absence of hydroxyl impurities.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of non-volatile organic compounds.[11] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (at ~210 nm for the amide chromophore) should be used. A final product for use in biological assays should exhibit a purity of ≥95% by peak area.

Applications in Research and Drug Development

The value of this compound extends beyond its identity as a single molecule; it is a gateway to a vast chemical space of high therapeutic relevance.

The Pyrrolizidinone Scaffold as a Privileged Structure

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrrolizidine core fits this description perfectly.

-

Three-Dimensionality: The non-planar, sp³-rich nature of the scaffold allows substituents to project into three-dimensional space, enabling more specific and higher-affinity interactions with the complex binding pockets of proteins.[3]

-

Stereochemical Diversity: The multiple chiral centers inherent in the structure allow for the generation of diverse stereoisomers, which can exhibit profoundly different biological activities and binding modes.[3] This is a critical feature, as biological systems are inherently chiral.

Role in Natural Product Synthesis and as a Bioactive Core

Many natural products with potent biological activity are built upon the pyrrolizidinone framework.

-

Telomerase Inhibition: The fungal natural product UCS1025A, which contains a complex furopyrrolizidinone core, is a strong inhibitor of telomerase, an enzyme implicated in cancer cell immortality.[13] Synthetic access to the core, starting from building blocks like this compound, is a key strategy for developing novel anticancer agents.

-

Alkaloid Synthesis: The pyrrolizidinone moiety is a direct precursor to the broader class of pyrrolizidine alkaloids, which have a wide range of biological activities.

Utility as a Versatile Building Block

This compound is an ideal starting point for chemical library synthesis. The carbonyl group at the C1 position and the adjacent C2 position are amenable to a wide range of chemical modifications, including:

-

Aldol and related condensations to introduce carbon-carbon bonds at the C2 position.

-

Reduction of the carbonyl to an alcohol, which can be further functionalized.[14]

-

Wittig-type olefination to introduce exocyclic double bonds.

These modifications allow for the rapid generation of a library of diverse compounds for screening against various biological targets, accelerating the early stages of drug discovery.

Conclusion

This compound is more than a simple heterocyclic compound; it is a foundational building block with significant strategic importance in modern chemical and pharmaceutical research. Its well-defined physicochemical properties, accessible synthetic routes, and the privileged nature of its scaffold make it a high-value tool for scientists. From the synthesis of complex natural products to the generation of diverse libraries for high-throughput screening, the applications of this versatile core continue to expand, promising to unlock new therapeutic possibilities in the ongoing quest for novel medicines.

References

-

Organic Chemistry Highlights. (2022). A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. Synfacts, 18(04), 0373. Retrieved from [Link]

-

ResearchGate. (2022). A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolizinone and Pyrrolizino[1,2-a]pyrrolizin-5-one Skeletons Starting From Pyrrole Through A Single-Step and Catalyst-Free Approach. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids. ACS Chemical Biology, 13(8), 2323–2329. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. Retrieved from [Link]

-

PubChem. (n.d.). (hexahydro-1H-pyrrolizin-1-yl)methanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Retrieved from [Link]

-

PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent approaches toward the synthesis of substituted hexahydro-1H-pyrrolizidine derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). Hexahydro-1h-pyrrolizin-1-one (C7H11NO). Retrieved from [Link]

-

PubChem. (n.d.). hexahydro-1H-pyrrolizin-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-1H-pyrrolizine-1-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrolizine, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

IJARIIE. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Advance Research, Ideas and Innovations in Technology, 10(1). Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4835. Retrieved from [Link]

-

ResearchGate. (2018). Techniques and Methods of Identification. In: Identification of Micro- and Trace Contaminants in Stored-Product and Processed Food. Retrieved from [Link]

-

CABI Digital Library. (2013). Liquid chromatography tandem mass spectrometry detection of targeted pyrrolizidine alkaloids in honeys purchased within Ireland. Journal of Environmental Science and Health, Part B, 48(11), 999-1007. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. Retrieved from [Link]

-

PubMed Central. (2020). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega, 5(33), 20958–20971. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

-

ResearchGate. (2013). Application of Prodrug Chemistry to GLP-1. In: Application of Peptide-Based Prodrug Chemistry in Drug Development. Retrieved from [Link]

-

PubMed. (2020). Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury. Toxicological Sciences, 177(1), 281-299. Retrieved from [Link]

- Google Patents. (n.d.). US5733912A - 7A-heterocycle substituted hexahydro-1H-pyrrolizine compounds useful in controlling chemical synaptic transmission.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolizidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hexahydro-1H-pyrrolizin-1-one 97% | CAS: 14174-83-5 | AChemBlock [achemblock.com]

- 5. Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HEXAHYDRO-PYRROLIZIN-1-ONE | 14174-83-5 [chemicalbook.com]

- 7. PubChemLite - Hexahydro-1h-pyrrolizin-1-one (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Genome Mining and Assembly-Line Biosynthesis of the UCS1025A Pyrrolizidinone Family of Fungal Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hexahydro-1H-pyrrolizin-1-ol | C7H13NO | CID 499482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Natural sources and isolation of Hexahydropyrrolizin-1-one type alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Hexahydropyrrolizin-1-one Type Alkaloids

Authored by: A Senior Application Scientist

Foreword

The pyrrolizidine alkaloids (PAs) represent a vast and structurally diverse class of natural products, with over 660 known structures biosynthesized by an estimated 6,000 plant species. Within this extensive family, the this compound type alkaloids are of significant interest due to their unique chemical structures and potential biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of these specific alkaloids and a detailed, field-proven methodology for their isolation and characterization. The protocols and insights presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction to this compound Alkaloids

This compound alkaloids are a subclass of pyrrolizidine alkaloids characterized by a saturated pyrrolizidine nucleus with a ketone group at the C-1 position. This structural feature distinguishes them from the more common esterified pyrrolizidine alkaloids, which are often associated with hepatotoxicity. The exploration of this compound alkaloids is a burgeoning field, with potential applications in medicinal chemistry and drug discovery. Their isolation from natural sources is the first critical step in unlocking their therapeutic potential.

Natural Sources of this compound Alkaloids

The distribution of this compound alkaloids in the plant kingdom is relatively restricted compared to other PAs. They are primarily found in specific genera within the families Boraginaceae, Asteraceae, and Fabaceae. The following table summarizes some of the key plant sources for these compounds.

| Plant Family | Genus | Species | Specific Alkaloids Isolated | References |

| Boraginaceae | Heliotropium | Heliotropium marifolium | Heliotrinone | |

| Asteraceae | Senecio | Senecio anonymus | Anonymine | |

| Fabaceae | Crotalaria | Crotalaria sessiliflora | Sessiliflorine |

A Validated Workflow for the Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids requires a systematic approach to extraction and purification. The following protocol is a robust and validated method that can be adapted based on the specific plant material and target alkaloids.

General Experimental Workflow

The overall workflow for the isolation of this compound alkaloids is depicted in the following diagram:

Caption: A generalized workflow for the isolation and characterization of this compound alkaloids from plant material.

Step-by-Step Protocol

Step 1: Plant Material Preparation

-

Collection and Drying: Collect the relevant plant parts (e.g., aerial parts, roots) and air-dry them in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder to increase the surface area for efficient extraction.

Step 2: Extraction

-

Maceration: Macerate the powdered plant material in methanol or ethanol (typically in a 1:10 w/v ratio) at room temperature for 48-72 hours with occasional shaking. The choice of a polar solvent is crucial for extracting the polar alkaloid salts present in the plant.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 3: Acid-Base Partitioning for Crude Alkaloid Isolation

This step is critical for separating the alkaloids from other plant metabolites.

-

Acidification: Dissolve the crude extract in 2% aqueous sulfuric acid. This protonates the basic nitrogen of the alkaloids, making them water-soluble.

-

Defatting: Partition the acidic aqueous solution with a nonpolar solvent like diethyl ether or hexane to remove fats, chlorophyll, and other non-alkaloidal compounds.

-

Basification: Basify the aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with a solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

-